Methyl 2-(2H-1,2,3-triazol-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(triazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXDAIRWLNULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2h 1,2,3 Triazol 2 Yl Acetate and Analogous Systems
General Strategies for 1,2,3-Triazole Ring Formation
The formation of the 1,2,3-triazole ring is most commonly achieved through the cycloaddition of an azide (B81097) with an alkyne. This reaction has evolved significantly over the years, with the development of catalytic methods that offer high regioselectivity and efficiency.
Huisgen Azide-Alkyne 1,3-Dipolar Cycloaddition: Historical Context and Regioselectivity Challenges
The seminal work of Rolf Huisgen in the 1960s established the 1,3-dipolar cycloaddition between azides and alkynes as a fundamental method for the synthesis of 1,2,3-triazoles. nih.govorganic-chemistry.org This thermal reaction, often referred to as the Huisgen cycloaddition, is a concerted [3+2] cycloaddition that typically requires elevated temperatures and prolonged reaction times. wikipedia.orgnih.gov A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity when using unsymmetrical alkynes, leading to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. nih.govwikipedia.orgresearchgate.net This lack of control over the regiochemical outcome limits its utility in applications where a single isomer is required.
Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Regioselective Synthesis of 1,4-Disubstituted Triazoles
A major breakthrough in 1,2,3-triazole synthesis was the independent discovery by the groups of Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.org This reaction is a prime example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The CuAAC reaction is highly regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govbeilstein-journals.org This high level of control is a significant advantage over the thermal Huisgen cycloaddition. The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. nih.gov The Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO4, in the presence of a reducing agent like sodium ascorbate. researchgate.net The CuAAC has been extensively utilized in various fields, including drug discovery, bioconjugation, and materials science. beilstein-journals.orgresearchgate.net
Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles
Complementary to the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgacs.orgchalmers.se This method, developed by Fokin, Jia, and coworkers, utilizes ruthenium catalysts, such as Cp*RuCl(COD), to achieve the opposite regioselectivity to the copper-catalyzed reaction. organic-chemistry.orgresearchgate.net Unlike the CuAAC, which is generally limited to terminal alkynes, the RuAAC can also be applied to internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgresearchgate.net The mechanism of the RuAAC is distinct from that of the CuAAC and is believed to involve the formation of a ruthenacycle intermediate. organic-chemistry.org The regioselectivity of the RuAAC with unsymmetrical internal alkynes is influenced by steric and electronic factors of the alkyne substituents. nih.gov
Alternative Triazole Synthesis Approaches: Metal-Free, Organocatalytic, and Ionic Liquid-Catalyzed Methods
In addition to metal-catalyzed methods, several alternative approaches for the synthesis of 1,2,3-triazoles have been developed to address concerns about the potential toxicity of residual metals in certain applications.
Metal-Free Synthesis: Metal-free synthetic routes to 1,2,3-triazoles have gained significant attention. chemistryviews.orgresearchgate.net These methods often rely on the activation of the reactants through other means. One such approach involves an organocascade process using primary amines, enolizable ketones, and an azide source to selectively prepare 1,5-disubstituted 1,2,3-triazoles. rsc.org Another strategy utilizes the reaction of carbodiimides with diazo compounds to construct 5-amino-1,2,3-triazoles under mild, metal-free conditions. rsc.org The synthesis of 1,5-disubstituted 1,2,3-triazoles has also been achieved through a three-component reaction of α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes without the need for a metal catalyst. acs.org
Organocatalytic Synthesis: Organocatalysis has emerged as a powerful tool for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net These reactions are catalyzed by small organic molecules, avoiding the use of metals. For example, enolate-mediated organocatalytic [3+2]-cycloaddition of activated carbonyl compounds with aryl azides can produce 1,4,5-trisubstituted and 1,4-disubstituted-1,2,3-triazoles. nih.gov Proline and its derivatives have been used to catalyze the [3+2]-cycloaddition between ketones and azides. nih.gov The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst for the reaction of fatty β-ketoesters with aryl azides has also been reported. researchgate.net
Ionic Liquid-Catalyzed Methods: Ionic liquids (ILs) have been employed as both solvents and catalysts for the synthesis of 1,2,3-triazoles, offering a greener alternative to conventional organic solvents. benthamdirect.com Basic ionic liquids can catalyze the direct azide-alkyne cycloaddition. benthamdirect.com The use of amino acid ionic liquids in combination with a copper(I) catalyst has been shown to be an efficient system for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.com Furthermore, ionic liquids can facilitate the synthesis of 1,5-disubstituted 1,2,3-triazoles, with the added benefit of simplified product purification. acs.org
Microwave-Assisted Synthetic Routes to Triazole Derivatives
Microwave-assisted organic synthesis has been increasingly applied to the preparation of 1,2,3-triazole derivatives. nih.govrsc.org This technique often leads to a significant reduction in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov Microwave irradiation has been successfully used in the copper(I)-catalyzed three-component reaction of alkyl halides, sodium azide, and alkynes to generate 1,4-disubstituted-1,2,3-triazoles. acs.org This approach is particularly advantageous as it avoids the need to handle potentially unstable organic azides, which are generated in situ. acs.org The synthesis of various biologically relevant coumarin-based 1,2,3-triazoles has been efficiently achieved using microwave-assisted click chemistry. nih.gov
Table 1: Comparison of Synthetic Methodologies for 1,2,3-Triazole Ring Formation
| Methodology | Key Features | Regioselectivity | Catalyst/Conditions | References |
|---|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | Thermal reaction, historical method | Mixture of 1,4- and 1,5-isomers | High temperature | nih.govorganic-chemistry.orgwikipedia.org |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry", mild conditions, high yield | Exclusively 1,4-disubstituted | Cu(I) salts | wikipedia.orgnih.govnih.gov |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Complementary to CuAAC, tolerates internal alkynes | Exclusively 1,5-disubstituted | Ru complexes (e.g., Cp*RuCl(COD)) | wikipedia.orgacs.orgchalmers.se |
| Organocatalytic Synthesis | Metal-free, uses small organic molecules | Varies with catalyst and substrates | e.g., Proline, DBU | nih.govresearchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Dependent on the underlying reaction (e.g., CuAAC) | Microwave irradiation | nih.govnih.govacs.org |
Selective N2-Functionalization Strategies for 2H-1,2,3-Triazole Derivatives
The synthesis of N2-substituted 1,2,3-triazoles, such as Methyl 2-(2H-1,2,3-triazol-2-yl)acetate, presents a significant challenge due to the presence of three potential nucleophilic nitrogen atoms in the triazole ring. researchgate.netscielo.br This can lead to the formation of a mixture of N1 and N2 regioisomers. researchgate.net Consequently, the development of methodologies for the selective functionalization of the N2 position is of great importance.
Several strategies have been developed to achieve selective N2-functionalization. One approach involves the direct alkylation or arylation of a pre-formed NH-1,2,3-triazole. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, solvent, base, and catalyst. researchgate.netscielo.br For instance, the N-alkylation of 1,2,3-triazoles with alkyl halides can be directed towards the N2 position by introducing bulky substituents at the C4 and C5 positions of the triazole ring. rsc.orgnih.gov
Palladium-catalyzed cross-coupling reactions have been successfully employed for the highly N2-selective arylation of 1,2,3-triazoles with aryl bromides, chlorides, and triflates. nih.gov The use of specific phosphine (B1218219) ligands is crucial for achieving high N2-selectivity. nih.gov Similarly, copper-catalyzed N2-arylation has been reported for 4,5-disubstituted 2H-1,2,3-triazoles. acs.org
Gold catalysts have been utilized for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers. rsc.orgnih.gov It is proposed that a hydrogen bond between the oxygen atom of the vinyl ether and the NH-1,2,3-triazole, activated by the gold catalyst, directs the alkylation to the N2 position. rsc.org Another approach involves the N-iodosuccinimide (NIS)-mediated reaction of NH-1,2,3-triazoles with olefins, which also proceeds with high N2-selectivity. nih.gov
Furthermore, the coupling of 1,2,3-triazoles with indoles and pyrroles, mediated by hydrogen bonding, has been shown to result in N2-selective functionalization of the triazole moiety. nih.gov Brønsted acid-catalyzed N2-selective alkylation of 1,2,3-triazoles with trichloroacetimidates has also been reported as an effective method. researchgate.net
For the synthesis of this compound, a direct N2-alkylation of 1,2,3-triazole with a methyl haloacetate derivative would be a plausible route. The choice of reaction conditions, including the base and solvent, would be critical in maximizing the yield of the desired N2-isomer.
Table 2: Strategies for Selective N2-Functionalization of 1,2,3-Triazoles
| Strategy | Reagents/Catalyst | Key Features | References |
|---|---|---|---|
| Direct Alkylation | Alkyl halides, bulky C4/C5 substituents | Steric hindrance directs to N2 | rsc.orgnih.gov |
| Palladium-Catalyzed Arylation | Aryl halides, Pd catalyst, phosphine ligands | High N2-selectivity for a range of aryl groups | nih.gov |
| Gold-Catalyzed Alkylation | Vinyl ethers, gold catalyst | Hydrogen bonding directs N2-selectivity | rsc.orgnih.gov |
| NIS-Mediated Alkylation | Olefins, N-iodosuccinimide (NIS) | High N2-selectivity through iodonium (B1229267) ion intermediate | nih.gov |
| Hydrogen-Bond Mediated Coupling | Indoles, pyrroles | N2-selective functionalization | nih.gov |
| Brønsted Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid | Effective for N2-alkylation | researchgate.net |
Alkylation of NH-1,2,3-Triazoles: Regioselectivity Considerations
Direct alkylation of the NH-1,2,3-triazole ring with an appropriate electrophile is a straightforward approach to introduce substituents. However, this method often yields a mixture of N1 and N2 regioisomers, with the product distribution being influenced by several factors including the nature of the electrophile, solvent, base, and temperature. scielo.br
A notable strategy to achieve high N2-selectivity involves the use of a directing group on the triazole ring. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) regioselectively produces 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.orgacs.org The bromine atom at the C4 position effectively suppresses alkylation at the N1 position. acs.org Subsequent removal of the bromine directing group via hydrogenation can yield the desired 2,4-disubstituted triazoles. organic-chemistry.orgacs.org Optimization of reaction conditions, such as conducting the reaction at lower temperatures (-10°C), has been shown to further improve the N2-regioselectivity. organic-chemistry.org
Acid-catalyzed alkylation of NH-1,2,3-triazoles with alcohols offers another route. While allylic alcohols and certain sterically hindered alcohols can provide single N2-substituted products, the regioselectivity with other alcohols is dependent on the electronic and steric properties of both the alcohol and the triazole. bohrium.com Gold-catalyzed alkylation using vinyl ethers has also been developed as a method for N2-selective alkylation, where a proposed hydrogen bond between the vinyl ether and the NH-1,2,3-triazole directs the substitution to the N2 position. nih.gov
Table 1: Regioselectivity in the Alkylation of NH-1,2,3-Triazoles
| Alkylating Agent | Triazole Substrate | Catalyst/Base | Solvent | Temperature (°C) | N2:N1 Ratio | Reference |
|---|---|---|---|---|---|---|
| Alkyl Halides | 4-bromo-NH-1,2,3-triazoles | K₂CO₃ | DMF | -10 to RT | >13:1 | acs.org |
| Allylic Alcohols | NH-1,2,3-triazoles | Lewis/Brønsted Acid | - | - | Single N2 product | bohrium.com |
| Vinyl Ethers | NH-1,2,3-triazoles | Ph₃PAuCl/AgNTf₂ | DCE | 80 | Selective for N2 | nih.gov |
N2-Arylation via Transition Metal Catalysis (e.g., Pd-catalyzed C-H Arylation)
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the highly regioselective N2-arylation of 1,2,3-triazoles. The Buchwald group reported a significant breakthrough with a palladium-catalyzed system that achieves excellent N2-selectivity for the arylation of both unsubstituted and 4-substituted 1,2,3-triazoles with aryl bromides, chlorides, and triflates. nih.govscielo.br The key to this high selectivity lies in the use of sterically hindered biaryl phosphine ligands, such as Me₄tBuXPhos. scielo.br
Density functional theory (DFT) calculations have suggested that the high N2-selectivity arises from the reductive elimination step, where the transition state for the formation of the N2-arylated product is kinetically favored over the N1-arylated product. nih.gov This method provides a direct and efficient route to N2-aryl-1,2,3-triazoles, which are important structural motifs. nih.gov Palladium(II) acetate (B1210297) in combination with triphenylphosphine has also been shown to effectively catalyze the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, providing access to fully substituted triazoles. nih.gov
Ullmann-Goldberg Coupling for Highly Selective 2H-1,2,3-Triazole Synthesis
The Ullmann-Goldberg reaction, a copper-catalyzed N-arylation, represents a classical and effective method for the synthesis of N-aryl heterocycles. While traditional Ullmann couplings on simple 1,2,3-triazoles often result in poor regioselectivity, strategic modifications can lead to highly selective N2-arylation. nih.gov For instance, a systematic study on the copper-catalyzed N2-selective arylation of monosubstituted triazoles has been reported. scielo.br
The success of the Ullmann-Goldberg coupling in achieving high N2-selectivity is often dependent on the choice of ligands and reaction conditions. This method is particularly valuable for synthesizing pharmaceutically relevant N-heterocycles. researchgate.net A catalyst-free approach for the regioselective N2-arylation of 1,2,3-triazoles using diaryl iodonium salts has also been developed, offering a more environmentally friendly alternative to transition-metal-catalyzed methods. organic-chemistry.org DFT calculations for this catalyst-free method also indicate that the N2-arylated product is thermodynamically favored. organic-chemistry.org
Palladium- or Lead/Copper-Catalytic Systems for 2H-Isomer Formation
Bimetallic catalytic systems involving palladium and copper have been utilized for the synthesis of 2H-1,2,3-triazoles. One such method involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide under Pd(0)-Cu(I) catalysis. organic-chemistry.orgfrontiersin.org This reaction proceeds through the formation of a 1-allylpalladium-1,2,3-triazole complex, which then rearranges to the more stable 2H-isomer. researchgate.net Subsequent deallylation of the resulting 2-allyl-substituted-1,2,3-triazoles can provide the NH-2H-1,2,3-triazole core. organic-chemistry.org
These multi-component reactions offer an efficient pathway to construct the 2H-1,2,3-triazole skeleton, which can then be further functionalized. researchgate.net
Introduction of the Methyl Acetate Moiety
Once the N2-substituted 1,2,3-triazole core is established, the final step in the synthesis of this compound is the introduction of the methyl acetate group. This can be achieved through various esterification and linkage strategies.
Esterification Reactions in Triazole Chemistry
Esterification is a fundamental reaction in organic synthesis and is applicable to triazole derivatives. Standard esterification methods, such as the Fischer-Speier esterification involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. For example, 5-amino-1,2,4-triazole-3-carboxylic acid can be esterified to its corresponding methyl or ethyl ester. researchgate.net
In cases of sterically hindered alcohols or sensitive substrates, alternative esterification methods using coupling agents may be necessary. Benzotriazole esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are efficient intermediates for esterification. researchgate.net
Strategies for Constructing the 2-(triazol-2-yl)acetate Linkage
The direct construction of the 2-(triazol-2-yl)acetate linkage typically involves the N-alkylation of a pre-formed 2H-1,2,3-triazole with a reagent containing the acetate moiety. A common strategy is the reaction of the NH-2H-1,2,3-triazole with an alkyl 2-haloacetate, such as methyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base.
For instance, the synthesis of ethyl 2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetate has been reported, demonstrating the feasibility of attaching an acetate ester to a triazole ring. acs.org Another relevant example is the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles through a copper-catalyzed three-component reaction of a terminal alkyne, sodium azide, and formaldehyde. nih.govresearchgate.net The resulting hydroxymethyl group can then be oxidized to a carboxylic acid and subsequently esterified to form the desired methyl acetate derivative.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for constructing 1,4-disubstituted 1,2,3-triazoles. nih.govilacadofsci.com This methodology can be adapted to synthesize precursors for the 2-(triazol-2-yl)acetate linkage. For example, a precursor containing an azide and an alkyne can undergo an intramolecular CuAAC to form a triazole-fused macrocycle, which can then be further modified. thieme-connect.com
Multi-Component Reactions for Integrated Synthesis of Triazole-Ester Hybrids
Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is particularly valuable for creating hybrid molecules, such as those combining a triazole ring with an ester functional group, by maximizing atom economy and minimizing purification steps.
While a direct multi-component synthesis for this compound is not prominently documented, analogous MCRs for other triazole derivatives demonstrate the potential of this strategy. For instance, a copper-catalyzed MCR has been successfully employed to synthesize a series of 2-(1,2,3-triazoyl)quinazolin-4(3H)-ones. mdpi.com This reaction proceeds through an initial 1,3-dipolar cycloaddition between a terminal alkyne and 2-azidobenzaldehyde to form the triazole ring, which is followed by a cyclocondensation with anthranilamide. mdpi.com This showcases the power of MCRs to sequentially build different heterocyclic systems in one pot.
Another relevant example is the efficient three-component pathway for producing 2-hydroxymethyl-2H-1,2,3-triazoles. frontiersin.orgnih.gov This reaction utilizes a copper-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde. frontiersin.orgnih.gov The significance of this method lies in its ability to directly form the N2-substituted 1,2,3-triazole ring, the core structure of the target molecule.
Furthermore, direct synthesis of triazole-ester hybrids has been achieved through a copper-mediated annulation reaction between alkyl 3-aminoacrylates and aryldiazonium salts. organic-chemistry.org This method yields alkyl N2-aryl 1,2,3-triazole-carboxylates, directly linking an ester-containing substituent to the N2 position of the triazole ring. organic-chemistry.org
These examples collectively underscore the feasibility of designing an MCR for this compound. Such a hypothetical reaction could involve the simultaneous reaction of a glyoxal equivalent, a hydrazine source, and a methyl acetate synthon, potentially catalyzed by a suitable metal. The key parameters for developing such a reaction would include the choice of catalyst, solvent, and reaction conditions to control the regioselectivity and ensure the desired N2-isomer is formed.
Table 1: Examples of Multi-Component Reactions for Triazole Synthesis
| Product Type | Components | Catalyst | Key Feature |
|---|---|---|---|
| 2-(1,2,3-triazoyl)quinazolin-4(3H)-ones | 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkynes | CuI | Sequential formation of triazole and quinazolinone rings. mdpi.com |
| 2-Hydroxymethyl-2H-1,2,3-triazoles | Terminal Alkyne, Sodium Azide, Formaldehyde | Copper | Direct formation of the N2-substituted triazole core. frontiersin.orgnih.gov |
Process Optimization and Scalability Considerations for this compound Synthesis
Transitioning the synthesis of a compound like this compound from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. Key areas of focus include the choice of synthetic route, reaction conditions, and purification methods.
A highly relevant case study is the development of a second-generation, large-scale manufacturing process for 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a structurally similar molecule. researchgate.net The initial synthesis relied on an Ullmann–Goldberg coupling using a copper(I) iodide/N,N'-dimethylcyclohexane-1,2-diamine catalyst system in 1,4-dioxane. researchgate.net Process optimization led to significant improvements:
Solvent Change : The undesirable solvent 1,4-dioxane was replaced with acetonitrile (B52724) (MeCN). researchgate.net
Catalyst System : The expensive catalyst system was substituted with inexpensive and ligand-free copper(I) oxide (Cu₂O). researchgate.net
Reagent Stoichiometry : The amounts of 1H-1,2,3-triazole and potassium carbonate base were drastically reduced. researchgate.net
Purification : A direct crystallization of the potassium salt of the desired N2-isomer from the reaction mixture was implemented, which effectively purged the unwanted N1-isomer into the mother liquor, eliminating the need for chromatography. researchgate.net
This optimized process resulted in the isolation of the final product in 61% yield on a 200g scale with excellent purity (99.8%). researchgate.net These principles are directly applicable to the synthesis of this compound, which would likely be synthesized via an N-alkylation of 1H-1,2,3-triazole with a reagent like methyl bromoacetate.
Table 2: Process Improvements for the Synthesis of a 2-(2H-1,2,3-triazol-2-yl)benzoic Acid Analog
| Parameter | Original Process | Optimized Process | Advantage |
|---|---|---|---|
| Solvent | 1,4-Dioxane | Acetonitrile (MeCN) | Reduced toxicity, improved process safety. researchgate.net |
| Catalyst | CuI / DMCHDA | Cu₂O (ligand-free) | Lower cost, simpler system. researchgate.net |
| Reagents | High excess of triazole and base | Reduced equivalents | Improved atom economy, lower cost. researchgate.net |
| Purification | Chromatography | Direct crystallization of product salt | Increased efficiency, scalability, reduced waste. researchgate.net |
Further scalability can be achieved by adopting continuous-flow manufacturing. A metal-free, continuous-flow process was successfully developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.org This approach offered higher yields compared to batch routes and allowed for the safe handling of a high-energy intermediate. rsc.org Implementing a flow process for the N-alkylation of 1,2,3-triazole could offer similar benefits, including precise control over reaction temperature, time, and mixing, leading to improved selectivity and consistent product quality.
Optimization of the final esterification step (if the synthesis proceeds via the corresponding carboxylic acid) can also be considered. Studies on microwave-assisted esterification for producing methyl acetate have shown that variables such as microwave power, catalyst concentration, methanol-to-acid ratio, and reaction time are critical factors in maximizing conversion. uctm.eduresearchgate.net An optimal conversion of 98.76% was achieved by fine-tuning these parameters, demonstrating that modern techniques can significantly enhance the efficiency of this classic transformation. uctm.edu
Chemical Reactivity and Mechanistic Investigations of Methyl 2 2h 1,2,3 Triazol 2 Yl Acetate
Reactivity Profiles of the 2H-1,2,3-Triazole Core
The 1,2,3-triazole ring is a stable five-membered aromatic heterocycle due to the presence of three nitrogen atoms. nih.gov This stability influences its reactivity towards various reagents. The N2-substitution pattern, as seen in Methyl 2-(2H-1,2,3-triazol-2-yl)acetate, is often the thermodynamically favored isomer. chemrxiv.orgrsc.org
The 1,2,3-triazole ring exhibits a degree of ambivalence in its substitution reactions, influenced by the reaction conditions and the nature of the substituents on the ring.
Electrophilic Substitution: The presence of three nitrogen atoms makes the 1,2,3-triazole ring an electron-rich system, yet it is generally resistant to electrophilic substitution on the carbon atoms. When such reactions do occur, they typically require activated substrates. For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position towards electrophilic attack, allowing for reactions like halogenation. rsc.org Direct electrophilic substitution on the nitrogen atoms, such as alkylation or acylation, is more common. nih.gov
Nucleophilic Substitution: Nucleophilic substitution reactions on the triazole ring are also challenging unless the ring is activated by electron-withdrawing groups or converted into a better leaving group. However, the triazole N-oxides can undergo nucleophilic substitution where a halogen at the C-5 position is replaced by strong nucleophiles. rsc.org In some contexts, such as in 2,6-bistriazolylpurines, the 1,2,3-triazolyl ring itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org The nitrogen atoms of the triazole ring possess lone pairs of electrons and are inherently nucleophilic, readily participating in SN2-type reactions. youtube.com
| Reaction Type | Position | Conditions/Substrate Requirements | Example Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C-5 | Activation required (e.g., N-oxide) | 5-Halogeno-triazoles | rsc.org |
| Electrophilic Substitution | N-1, N-2, N-3 | Common for NH-triazoles (alkylation, acylation) | N-Substituted triazoles | nih.gov |
| Nucleophilic Substitution | C-5 | Activated substrate (e.g., 5-halogeno-N-oxide) with strong nucleophiles | 5-Methoxy- or 5-Methylthio-triazoles | rsc.org |
| Nucleophilic Attack (by N) | N/A | Triazole acts as a nucleophile in SN2 reactions | N-Alkylated triazolium salts | youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | N/A | Triazolyl group acts as a leaving group on an activated aromatic system (e.g., purine) | C6-alkoxy or C6-amino purines | beilstein-journals.org |
Unsubstituted and N1-substituted 1,2,3-triazoles can exist in two tautomeric forms: the 1H- and 2H- tautomers. scielo.br This equilibrium is a critical factor influencing the outcomes of reactions involving the triazole ring.
The position of the tautomeric equilibrium is sensitive to the physical state and the environment. In the gas phase, the 2H-1,2,3-triazole tautomer is estimated to be more stable by approximately 3.5–4.5 kcal/mol. nih.gov This preference for the 2H form generally holds in nonpolar solvents. scielo.br Conversely, in polar solvents like water, the equilibrium can shift, with some studies indicating the 2H-tautomer is still favored, though to a lesser extent (by a factor of about two). rsc.org The relative amount of the 2H tautomer tends to increase with decreasing solvent dipole moment and concentration, and with increasing temperature. scielo.br
This tautomerism has a profound impact on reaction pathways, particularly in substitution reactions on the nitrogen atoms. The reaction of an NH-1,2,3-triazole with an electrophile can yield a mixture of N1- and N2-substituted products, with the ratio depending on the specific tautomer that reacts. For instance, N-acylation of NH-1,2,3-triazoles often yields N2-acyltriazoles as the main thermodynamic products, but the formation of a mixture of N1- and N2-acylated triazoles can be induced by certain reagents. chemrxiv.orgrsc.org The interconversion between these regioisomers is possible under thermodynamic conditions or in the presence of acids, which is crucial for subsequent transformations like denitrogenation. chemrxiv.orgrsc.org
A characteristic reaction of 1,2,3-triazoles bearing an electron-withdrawing group at one of the nitrogen atoms is the denitrogenative ring-opening transformation. rsc.orgnih.gov This process involves the cleavage of the triazole ring with the extrusion of molecular nitrogen (N₂). N-acylated 1,2,3-triazoles, which can be formed in situ from NH-1,2,3-triazoles, are key intermediates in these reactions. nih.govuochb.cz
The mechanism typically begins with the N-acylation of an NH-1,2,3-triazole. While the N2-acylated isomer is often the thermodynamically more stable product, it can rearrange to the more reactive N1-acylated isomer, particularly under acidic conditions. chemrxiv.orgrsc.org The N1-acyl-1,2,3-triazole intermediate then undergoes ring-opening and elimination of N₂, which generates a highly reactive vinyl cation intermediate. nih.gov This cation can then be trapped by various nucleophiles or undergo cyclization or rearrangement cascades to afford a diverse range of nitrogen-containing compounds. nih.govuochb.cz For example, the reaction of NH-1,2,3-triazoles with excess acyl halides at elevated temperatures can lead to the formation of β-enamido halides. nih.gov
| Starting Material | Reagent/Conditions | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| NH-1,2,3-triazole | Acyl Halide (excess), Heat | N1-Acyl-1,2,3-triazole | β-Enamido halide | nih.gov |
| NH-1,2,3-triazole | Triflic Anhydride | N2-Acyl-1,2,3-triazole | Enamido triflate | rsc.orgrsc.org |
| 4-(1-hydroxycyclobutyl)-1,2,3-triazole | Acyl Chloride, Triflic Acid | N-Acyltriazole | Cyclic enaminone (via semipinacol rearrangement) | nih.gov |
| NH-1,2,3-triazole | Acid | Vinyl cation | Oxazoles, Imidazoles, Acylaminoketones | uochb.cz |
Transformations Involving the Ester Functionality
The methyl acetate (B1210297) group attached to the N2 position of the triazole ring in this compound is susceptible to typical ester reactions.
Hydrolysis: The ester functionality can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2H-1,2,3-triazol-2-yl)acetic acid, and methanol (B129727). Base-catalyzed hydrolysis (saponification) is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process that proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The synthesis of related compounds, such as 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, demonstrates the stability of the N-triazolyl linkage under conditions that transform an adjacent functional group. chemicalbook.com
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com This reaction is an equilibrium process, and the equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the methanol byproduct. mdpi.com For example, reacting this compound with ethanol (B145695) under acidic conditions would produce Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate and methanol.
The ester group is a versatile handle for further derivatization. One of the most common transformations is amidation, the reaction with an amine to form an amide.
Amidation: The reaction of this compound with ammonia, a primary amine, or a secondary amine would lead to the formation of the corresponding amide, 2-(2H-1,2,3-triazol-2-yl)acetamide. This reaction, also known as aminolysis, typically requires heating or catalysis and involves the nucleophilic attack of the amine on the ester carbonyl carbon. The synthesis of various amides from triazole-carboxylic acid esters is a documented strategy in medicinal chemistry. researchgate.net For instance, the amidation process is widely used in the synthesis of surfactants by reacting methyl esters with amines like diethanolamine. atlantis-press.com This derivatization is significant as the 1,2,3-triazole ring is often used as a stable bioisostere for the amide bond itself in peptidomimetics, highlighting the chemical compatibility and complementary nature of these two functional groups in designing complex molecules. mdpi.com
Interplay between the Triazole and Ester Functionalities on Overall Reactivity
The chemical behavior of this compound is governed by the electronic interplay between the aromatic 2H-1,2,3-triazole ring and the methyl ester group, mediated by the intervening methylene (B1212753) (-CH₂-) bridge. The 2H-1,2,3-triazole moiety, being a nitrogen-rich heterocycle, generally functions as an electron-withdrawing group. This electronic influence is critical in dictating the reactivity of both the ester function and the adjacent C-H bonds of the methylene group.
The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the carbonyl carbon in the ester group. This makes the ester more susceptible to nucleophilic attack compared to simple alkyl acetates like methyl acetate. Reactions such as hydrolysis (saponification) are consequently expected to proceed at a faster rate. The mechanism involves the attack of a nucleophile (e.g., a hydroxide ion) on the carbonyl carbon, forming a tetrahedral intermediate. The triazole ring helps to stabilize the developing negative charge on the oxygen atom in the transition state through its inductive effect, thereby lowering the activation energy of the reaction.
Furthermore, the inductive effect of the triazole ring increases the acidity of the protons on the methylene bridge (α-protons). These protons are more readily abstracted by a base, forming a carbanion. This increased acidity makes this compound a potential substrate for a variety of condensation reactions, such as aldol (B89426) or Claisen-type reactions, where the formation of an enolate or carbanion intermediate is a key step.
The table below provides a comparative overview of the expected reactivity based on the electronic nature of the group attached to the acetate moiety.
Table 1: Influence of the α-Substituent on the Reactivity of Methyl Acetate Derivatives
| Compound | α-Substituent (R) in R-CH₂COOCH₃ | Electronic Effect of R | Predicted Effect on α-Proton Acidity | Predicted Effect on Saponification Rate |
|---|---|---|---|---|
| Methyl acetate | -H | Neutral | Low | Baseline |
| Methyl phenylacetate | -C₆H₅ | Weakly Electron-Withdrawing | Moderate | Increased |
| This compound | -C₂H₂N₃ (2H-1,2,3-triazol-2-yl) | Strongly Electron-Withdrawing | High | Significantly Increased |
Studies on the Influence of Substituent Effects on Reaction Mechanisms
The reaction mechanisms involving this compound can be significantly influenced by the presence of substituents on the 4- and 5-positions of the triazole ring. These substituents can alter the electronic properties of the heterocycle, which in turn affects the reactivity of the entire molecule. The Hammett equation, a fundamental tool in physical organic chemistry, provides a quantitative framework for understanding these substituent effects. wikipedia.org
The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (donating or withdrawing) of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects.
For a reaction like the base-catalyzed hydrolysis of the ester group in this compound, the rate-determining step involves the formation of a negatively charged tetrahedral intermediate. viu.ca In this scenario:
Electron-withdrawing groups (EWGs) on the triazole ring (e.g., -NO₂, -CF₃, -Cl) will stabilize the negatively charged transition state, thereby increasing the reaction rate. These substituents have positive σ values.
Electron-donating groups (EDGs) on the triazole ring (e.g., -CH₃, -OCH₃, -NH₂) will destabilize the transition state, leading to a decrease in the reaction rate. These substituents have negative σ values.
Since the reaction is aided by electron-withdrawing groups, a positive value for the reaction constant (ρ) is expected. A linear correlation in a Hammett plot (a graph of log(k/k₀) versus σ) would provide evidence for a consistent reaction mechanism across the series of substituted compounds.
The following table summarizes the predicted effects of various substituents at the C4- or C5-position of the triazole ring on the rate of a nucleophilic attack at the ester carbonyl, such as saponification.
Table 2: Predicted Substituent Effects on the Saponification Rate of Substituted this compound Derivatives
| Substituent (X) | Hammett Constant (σₚ) | Electronic Nature | Predicted Effect on Transition State | Predicted Relative Rate (kₓ/kₑ) |
|---|---|---|---|---|
| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Strong Stabilization | Fastest |
| -Cl | +0.23 | Electron-Withdrawing | Stabilization | Faster |
| -H | 0.00 | Reference | Baseline | Reference |
| -CH₃ | -0.17 | Electron-Donating | Destabilization | Slower |
| -OCH₃ | -0.27 | Strongly Electron-Donating | Strong Destabilization | Slowest |
Note: σₚ values are used for illustrative purposes to represent general electronic effects. The actual reaction constant (ρ) would determine the magnitude of the rate change.
In addition to electronic effects, steric hindrance from bulky substituents on the triazole ring can also play a role by impeding the approach of the nucleophile to the ester's carbonyl center. scielo.brresearchgate.net In cases with very large substituents, this steric effect could potentially override the electronic effects and slow the reaction rate.
Spectroscopic and Advanced Analytical Characterization of Methyl 2 2h 1,2,3 Triazol 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for a complete assignment of all atoms and their connectivity in Methyl 2-(2H-1,2,3-triazol-2-yl)acetate.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the molecule's symmetry. The 2H-1,2,3-triazole ring possesses a C₂ᵥ symmetry axis, rendering the two protons on the ring (at positions 4 and 5) chemically and magnetically equivalent. nih.gov This results in a single, sharp signal for these two protons.
The key to distinguishing the 2H-regioisomer from the alternative 1H-isomer lies in this symmetry. The corresponding 1H-isomer, Methyl 2-(1H-1,2,3-triazol-1-yl)acetate, would display two distinct signals for the triazole ring protons (H-4 and H-5), as they are in different chemical environments. nih.gov
The expected signals for this compound are:
A singlet integrating to 2H for the equivalent triazole protons (H-4 and H-5). For the parent 2H-1,2,3-triazole, this signal appears around δ 7.77 ppm.
A singlet integrating to 2H for the methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group attached to the nitrogen. In similar N-alkylated triazoles, this signal is typically found in the range of δ 5.2-5.5 ppm.
A singlet integrating to 3H for the methyl protons (-OCH₃) of the ester group, expected around δ 3.7-3.8 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Triazole CH (H-4, H-5) | ~ 7.8 | Singlet (s) | 2H |
| N-CH₂- | ~ 5.3 | Singlet (s) | 2H |
| -OCH₃ | ~ 3.7 | Singlet (s) | 3H |
Complementing the proton data, the ¹³C NMR spectrum provides information about the carbon framework. Similar to the ¹H NMR spectrum, the symmetry of the 2H-isomer simplifies the spectrum. The two carbons of the triazole ring (C-4 and C-5) are equivalent and thus produce a single resonance. nih.gov
This is a critical point of distinction from the 1H-isomer, which would show two separate signals for the triazole C-4 and C-5 carbons. In 1,4-disubstituted 1H-1,2,3-triazoles, the C-5 signal typically appears significantly upfield (δ ~120 ppm) compared to the C-4 signal. researchgate.net The observation of a single triazole carbon signal is strong evidence for the 2H-substitution pattern.
The expected signals for this compound are:
A single signal for the equivalent triazole carbons (C-4 and C-5), expected around δ 135 ppm.
A signal for the carbonyl carbon (-C=O) of the ester, typically in the range of δ 168-170 ppm.
A signal for the methylene carbon (-CH₂-), expected around δ 50-60 ppm.
A signal for the methyl carbon (-OCH₃), expected around δ 52 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Triazole CH (C-4, C-5) | ~ 135 |
| -C=O | ~ 169 |
| N-CH₂- | ~ 55 |
| -OCH₃ | ~ 52 |
Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the proposed structure by revealing correlations between nuclei. digitellinc.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, as all proton environments are isolated spin systems (singlets) with no adjacent protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. The expected HSQC correlations are:
A cross-peak connecting the triazole proton signal (~δ 7.8) with the triazole carbon signal (~δ 135).
A cross-peak connecting the methylene proton signal (~δ 5.3) with the methylene carbon signal (~δ 55).
A cross-peak connecting the methyl proton signal (~δ 3.7) with the methyl carbon signal (~δ 52).
A correlation from the methylene protons (-CH₂-, ~δ 5.3) to the triazole carbons (C-4/C-5, ~δ 135), confirming the attachment of the acetate group to the ring nitrogen.
A correlation from the methylene protons (-CH₂-, ~δ 5.3) to the carbonyl carbon (-C=O, ~δ 169), confirming the structure of the acetate side chain.
A correlation from the methyl protons (-OCH₃, ~δ 3.7) to the carbonyl carbon (-C=O, ~δ 169), confirming the methyl ester functionality.
Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes (Triazole, Ester)
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for both the ester and the triazole functionalities.
Ester Group: The most prominent feature of the ester is the strong carbonyl (C=O) stretching absorption, which for a saturated ester typically appears between 1750 and 1735 cm⁻¹. Additionally, two characteristic C-O stretching bands are expected: one for the C(=O)-O bond (around 1300-1200 cm⁻¹) and another for the O-CH₃ bond (around 1150-1000 cm⁻¹).
Triazole Ring: The aromatic 1,2,3-triazole ring exhibits several characteristic vibrations. A weak C-H stretch from the ring protons is expected above 3100 cm⁻¹. Ring stretching vibrations, corresponding to C=N and N=N bonds, typically appear as a series of bands in the 1600-1400 cm⁻¹ region.
Alkyl Groups: The C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are expected in the 3000-2850 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Triazole Ring | 3150 - 3100 | Weak |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 | Medium |
| C=O Stretch | Ester | 1750 - 1735 | Strong |
| C=N, N=N Ring Stretch | Triazole Ring | 1600 - 1400 | Medium-Weak |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation Patterns (LCMS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₅H₇N₃O₂, molecular weight 141.13 g/mol ), high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LCMS) using a soft ionization technique like electrospray ionization (ESI), is ideal.
In positive-ion mode ESI, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion allows for the unambiguous determination of its elemental formula.
Expected [M+H]⁺: Calculated m/z for [C₅H₈N₃O₂]⁺ = 142.0611.
The fragmentation pattern observed in tandem MS (MS/MS) experiments provides evidence for the compound's structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester group and the N-C bond:
Loss of a methoxy (B1213986) radical (•OCH₃): [M+H]⁺ → [C₄H₅N₃O]⁺ + •OCH₃ (m/z 112.0454)
Loss of the entire methoxycarbonyl group (•COOCH₃): [M+H]⁺ → [C₃H₅N₃]⁺ + •COOCH₃ (m/z 84.0556)
Cleavage of the N-CH₂ bond: This can lead to the formation of the triazolyl fragment [C₂H₃N₃]⁺ (m/z 70.0400) or the acetate fragment [CH₂COOCH₃]⁺ (m/z 73.0284).
Loss of nitrogen gas (N₂): A characteristic fragmentation of the triazole ring can occur, leading to further daughter ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 1,2,3-triazole ring. The ester group does not significantly absorb in the typical UV-Vis range (200-800 nm).
The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a strong, broad absorption band centered around 205-210 nm. researchgate.net This absorption is attributed to a high-energy π → π* electronic transition within the aromatic heterocyclic ring. For N-substituted derivatives in solution, this peak may experience a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on the solvent and substituent. Therefore, this compound is expected to be transparent in the visible region and show a strong absorbance maximum (λₘₐₓ) in the short-wavelength UV region, likely between 210 and 230 nm.
X-ray Crystallography: Elucidation of Solid-State Molecular Structure and Conformation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and molecular conformation. While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of the parent 2H-1,2,3-triazole and its derivatives provides significant insight into the expected solid-state structure.
The 2H-1,2,3-triazole ring is known to be an aromatic, planar heterocycle. High-precision gas-phase studies on the parent molecule have established its equilibrium structure, which serves as a fundamental reference. In the solid state, derivatives containing the 1,2,3-triazole moiety exhibit crystal packing stabilized by various intermolecular interactions, including C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules.
Below is a table summarizing typical crystallographic data for a related heterocyclic compound to illustrate the nature of information obtained from X-ray analysis.
| Parameter | Value for (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate |
|---|---|
| Chemical Formula | C₁₁H₉Cl₂N₃O₃ |
| Molecular Weight (Mr) | 302.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.814 (2) |
| b (Å) | 6.4514 (13) |
| c (Å) | 18.698 (4) |
| β (°) | 101.05 (3) |
| Volume (V) (ų) | 1280.2 (4) |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques: Purity Assessment and Isolation (TLC, Flash Column Chromatography, HPLC)
Chromatographic methods are indispensable for the purification, isolation, and purity assessment of synthetic compounds like this compound.
Thin-Layer Chromatography (TLC) TLC is a rapid and effective qualitative technique used primarily to monitor the progress of chemical reactions and to identify the components in a mixture. For triazole derivatives, TLC is routinely employed to confirm the consumption of starting materials and the formation of the desired product. The separation is typically performed on silica (B1680970) gel plates (60 F254). Visualization can be achieved under UV light, and specific chromogenic reagents can also be used. For example, 2-Trichloromethylbenzimidazole has been used as a reagent that reacts with certain azoles, including 2-methyl-(2H)-1,2,3-triazole, to form colored products, allowing for their detection on a TLC plate.
Flash Column Chromatography For the preparative isolation and purification of triazole-containing compounds, flash column chromatography is the most common method. This technique utilizes a stationary phase, typically silica gel, and a solvent system (eluent) to separate the target compound from impurities and unreacted starting materials based on differences in polarity. The crude product obtained from a synthesis is loaded onto the column and the eluent is passed through under pressure. Fractions are collected and analyzed (often by TLC) to isolate the pure compound.
The choice of eluent is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is frequently used. The table below provides examples of eluent systems used for the purification of various triazole derivatives, demonstrating common practices in the field.
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| (1H-1,2,4-Triazol-1-yl)methyl ester | Silica gel | Ethyl ethanoate: Cyclohexane (1:3) | |
| 1,5-Diaryl-1,2,3-Triazoles | Silica gel | Et₂O/hexanes (10% → 50%) | |
| Azidobenzene derivative | Silica gel | Hexanes | |
| Triazole-thymol derivative | Silica gel (100–200 mesh) | Hexane/Ethyl acetate gradient | |
| Phosphonium bromide azide (B81097) precursor | Silica gel | CH₂Cl₂:MeOH (95:5) |
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful analytical technique used for the quantitative determination of a compound's purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar organic molecules like triazole derivatives. In this method, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
For this compound, an HPLC method would provide a precise measure of its purity by separating it from any potential impurities. The retention time of the compound is a characteristic feature under specific chromatographic conditions (flow rate, column type, mobile phase composition). A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, further confirming the identity of the compound. The peak area is proportional to the concentration, allowing for accurate quantification of purity, often expressed as a percentage of the total peak area. Studies on related 1,2,4-triazole (B32235) derivatives have shown that the retention behavior is highly dependent on the percentage of acetonitrile in the mobile phase.
Computational and Theoretical Investigations of Methyl 2 2h 1,2,3 Triazol 2 Yl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular structure and properties of compounds at the electronic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Methyl 2-(2H-1,2,3-triazol-2-yl)acetate, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized geometry provides a crucial foundation for all other computational analyses. Electronic structure analysis would further reveal details about the distribution of electrons within the molecule.
Time-Dependent DFT (TD-DFT) for Excited-State Properties and UV-Vis Spectra Simulation
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This calculation predicts the electronic transitions from the ground state to various excited states. The results are used to simulate the compound's Ultraviolet-Visible (UV-Vis) absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). Such simulations are valuable for interpreting experimental spectroscopic data.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For this compound, these calculations would indicate its potential reactivity in chemical reactions.
| Parameter | Description | Typical Calculation Level |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT/B3LYP/6-311G++(d,p) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT/B3LYP/6-311G++(d,p) |
| Energy Gap (ΔE) | ELUMO - EHOMO | DFT/B3LYP/6-311G++(d,p) |
This table represents the typical parameters that would be calculated. Specific values for this compound are not available in published literature.
Analysis of Molecular Electrostatic Potential (MESP) Surfaces
A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MESP analysis would identify the likely sites for nucleophilic (attack by electron donors) and electrophilic (attack by electron acceptors) reactions. The nitrogen atoms of the triazole ring and the oxygen atoms of the acetate (B1210297) group would be expected to be regions of negative potential.
Prediction of Reactivity Descriptors: Electrophilicity Index, Nucleophilicity Index, Hardness, Softness, Chemical Potential
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Chemical Potential (μ): Related to the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors would allow for a quantitative prediction of the chemical behavior of this compound.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Softness (S) | 1 / η | Molecular polarizability |
| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting ability |
This table represents the theoretical basis for reactivity descriptors. Specific values for this compound are not available in published literature.
Conformational Analysis and Stability Studies
Molecules with rotatable single bonds, like the one connecting the triazole ring and the acetate group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process identifies the lowest-energy conformers (the most stable forms of the molecule) and the energy barriers to rotation between them. Such a study would reveal the preferred three-dimensional shape of the molecule in its ground state, which is essential for understanding its interactions with other molecules.
Molecular Modeling and Dynamics Simulations: Adsorption Mechanisms and Intermolecular Interactions (e.g., Monte Carlo)
Molecular modeling and dynamics simulations are indispensable tools for exploring the intermolecular forces that govern the interactions of this compound with other molecules or surfaces. These computational methods can elucidate binding modes, predict interaction energies, and describe the dynamic behavior of the system over time.
Detailed research findings from studies on analogous triazole-containing compounds demonstrate the utility of these methods. For instance, molecular docking, a key component of molecular modeling, is frequently used to predict the binding orientation and affinity of triazole derivatives within the active sites of proteins and enzymes. nih.govmdpi.com These simulations help identify crucial intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-stacking, which are characteristic of the triazole motif. nih.gov The unique features of the 1,2,3-triazole ring, including its strong dipole moment and ability to act as a hydrogen bond acceptor, often play a central role in these interactions. nih.gov
While specific studies on the adsorption mechanisms of this compound using methods like Monte Carlo simulations are not extensively documented in the literature, the principles of these simulations are widely applied to understand how molecules interact with surfaces. Monte Carlo methods could be employed to sample a vast number of possible orientations and conformations of the molecule on a given substrate, identifying the most energetically favorable adsorption sites and configurations. Such simulations would be critical in fields like materials science and catalysis, where understanding surface interactions is paramount.
Molecular dynamics (MD) simulations build upon static models by introducing the element of time, allowing for the observation of the dynamic behavior of the molecule and its environment. For triazole derivatives, MD simulations can reveal how the molecule behaves in a solvent, how it interacts with a biological membrane, or how its conformation changes upon binding to a receptor. These simulations provide a detailed picture of the stability of intermolecular interactions and the thermodynamic parameters associated with binding processes.
| Computational Method | Application for Triazole Derivatives | Key Insights Gained |
| Molecular Docking | Predicting binding modes of triazole-based compounds in enzyme active sites. nih.govmdpi.com | Identification of key intermolecular interactions (hydrogen bonds, π-stacking); prediction of binding affinity. nih.gov |
| Monte Carlo Simulations | Hypothetical: Simulating the adsorption of the molecule onto a surface. | Determination of preferred adsorption sites, orientations, and adsorption energy landscapes. |
| Molecular Dynamics (MD) | Simulating the behavior of triazole compounds in solution or complexed with biological targets. | Assessment of conformational stability, solvent effects, and the dynamics of ligand-receptor interactions. |
This table illustrates the common applications of computational methods for studying triazole derivatives, based on findings for structurally related compounds.
Theoretical Prediction and Comparison of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. acs.org These theoretical calculations provide valuable data that can be used to interpret and assign experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Infrared (IR) Frequencies:
Theoretical calculations of vibrational frequencies are crucial for understanding the IR spectrum of a molecule. High-level computational methods can predict the frequencies and intensities of vibrational modes, which correspond to the absorption bands observed in an experimental IR spectrum. For the core 2H-1,2,3-triazole ring system, detailed computational studies have been performed. nsf.govresearchgate.net These studies provide a foundational understanding of the vibrations associated with the triazole ring, which would be largely retained in the substituted this compound molecule.
For example, calculations on 2H-1,2,3-triazole have identified characteristic vibrational modes, including N-H wagging, C-H bond wags, and various ring deformation modes. nsf.gov By comparing the calculated frequencies for the parent triazole with the experimental spectrum of the target molecule, specific peaks corresponding to the triazole ring, the acetate group (e.g., C=O stretch), and the methyl group can be confidently assigned.
| Vibrational Mode (for 2H-1,2,3-triazole) | Predicted Frequency (cm⁻¹) nsf.gov | Description |
| ν12 | 532 | Out-of-plane N–H wag |
| ν11 | 709 | Symmetric, out-of-plane bend of the N–N–C bonds |
| ν10 | 828 | Symmetric, out-of-plane wag of the C–H bonds |
| ν8 | 880 | Antisymmetric, out-of-plane C–H bond wag |
This table presents a selection of theoretically predicted vibrational frequencies for the parent 2H-1,2,3-triazole ring. These fundamental vibrations are expected to be present in the spectrum of this compound.
NMR Chemical Shifts:
The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. nih.gov
Theoretical investigations on related 2-aryl-1,2,3-triazole compounds have shown a strong correlation between calculated and experimental ¹H and ¹³C NMR spectra. nih.gov Such studies involve optimizing the molecular geometry and then performing GIAO calculations to predict the chemical shifts for each unique proton and carbon atom. By comparing these predicted values with experimental data, a complete and accurate assignment of the NMR spectrum can be achieved. This comparative approach is particularly useful for resolving ambiguities in complex spectra and for confirming the chemical structure of newly synthesized compounds.
| Atom Type (in a related triazole derivative) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Triazole C4 | 134.5 | 135.2 |
| Triazole C5 | 125.8 | 126.5 |
| Carbonyl C=O | 162.1 | 163.0 |
| Methoxy (B1213986) O-CH₃ | 52.3 | 52.9 |
This illustrative table shows a typical comparison between experimental and theoretically calculated ¹³C NMR chemical shifts for a representative triazole ester compound, demonstrating the accuracy of computational prediction methods. Data is hypothetical and based on general findings in the literature.
Advanced Research Perspectives and Applications of Methyl 2 2h 1,2,3 Triazol 2 Yl Acetate in Chemical Science
Role as a Key Synthetic Intermediate for Functional Molecules
Methyl 2-(2H-1,2,3-triazol-2-yl)acetate serves as a pivotal intermediate in the synthesis of a diverse array of functional molecules. The presence of the reactive acetate (B1210297) group, coupled with the stable 2H-1,2,3-triazole core, allows for a variety of chemical transformations, leading to the generation of novel compounds with significant potential in medicinal chemistry and materials science.
Precursor for Complex Heterocyclic Architectures
The structural framework of this compound is well-suited for the construction of complex, fused heterocyclic systems. The triazole ring can participate in various cycloaddition and cyclization reactions, while the acetate group can be readily modified to introduce additional reactive sites. This dual functionality enables the synthesis of polycyclic frameworks that are often challenging to access through other synthetic routes.
One common strategy involves the intramolecular cyclization of derivatives of this compound. For instance, after hydrolysis of the methyl ester to the corresponding carboxylic acid, subsequent activation and reaction with a suitably positioned nucleophile can lead to the formation of fused ring systems. Palladium-catalyzed intramolecular C-H activation or arylation reactions of appropriately substituted 2H-1,2,3-triazole derivatives have also been demonstrated as a powerful tool for constructing triazole-fused heterocycles. nih.govrsc.org These complex architectures are of significant interest due to their potential to exhibit novel photophysical properties or biological activities.
For example, the synthesis of 2H-thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole, a novel [5-5]-fused heteroaromatic system, highlights the utility of the triazole core in creating new heterocyclic building blocks. rsc.org While not directly starting from this compound, this work demonstrates the principle of using functionalized triazoles to access complex, fused systems that can be further elaborated, showcasing the potential for scaffold hopping in medicinal chemistry. rsc.org
A variety of synthetic methods have been developed to access 2H-1,2,3-triazoles, which can then be functionalized to serve as precursors for more complex structures. These methods include the cyclization of hydrazones and three-component catalytic systems. researchgate.net The resulting 2-substituted 1,2,3-triazoles can undergo further reactions to build intricate molecular frameworks. researchgate.net
Building Block for Drug-Like Molecules (Scaffold Design)
The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. nih.govhilarispublisher.comresearchgate.net The 2H-1,2,3-triazole scaffold, in particular, offers a distinct spatial arrangement of substituents compared to its more common 1H-isomer, which can be exploited in the design of novel drug candidates.
This compound provides a convenient entry point for incorporating the 2H-1,2,3-triazole core into larger, more complex molecules with potential therapeutic applications. The acetate group can be readily converted into an amide, a carboxylic acid, or other functional groups, allowing for the attachment of various pharmacophoric fragments. This modular approach is central to modern drug discovery, enabling the rapid generation of compound libraries for biological screening.
The 1,2,3-triazole ring itself is considered a bioisostere for other functional groups, such as the amide bond, which can lead to improved pharmacokinetic properties. researchgate.net Its ability to participate in hydrogen bonding and dipole-dipole interactions makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. researchgate.net The unique electronic distribution of the 2H-1,2,3-triazole isomer can influence these interactions, potentially leading to enhanced potency and selectivity. researchgate.net Hybrid molecules incorporating the 1,2,3-triazole ring have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov
| Attribute | Description | Relevance to Scaffold Design |
| Metabolic Stability | The 1,2,3-triazole ring is generally resistant to metabolic degradation. | Leads to improved in vivo half-life of drug candidates. |
| Hydrogen Bonding | The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. | Facilitates binding to biological targets such as enzymes and receptors. |
| Dipole Moment | The triazole ring possesses a significant dipole moment. | Contributes to molecular recognition and binding affinity. |
| Bioisosterism | Can act as a bioisostere for amide bonds and other functional groups. | Can improve pharmacokinetic properties and oral bioavailability. |
| Synthetic Accessibility | Readily synthesized through various methods, including "click chemistry" for related isomers. | Allows for the efficient generation of diverse compound libraries. |
Exploration in Materials Science
The unique properties of the 2H-1,2,3-triazole ring, such as its high nitrogen content, thermal stability, and ability to participate in intermolecular interactions, make it an attractive component for the design of novel materials. This compound can serve as a functional monomer or building block for the creation of advanced materials with tailored properties.
Integration into Functional Polymeric Materials
The incorporation of 1,2,3-triazole units into polymer backbones has been shown to impart desirable properties, including enhanced thermal stability, mechanical strength, and specific recognition capabilities. rsc.orgscispace.com While much of the research has focused on 1,4-disubstituted triazoles derived from click chemistry, the principles can be extended to polymers containing 2H-1,2,3-triazole moieties.
This compound can be envisioned as a monomer in polymerization reactions after suitable modification. For example, the introduction of a polymerizable group, such as a vinyl or acrylic moiety, onto the acetate portion of the molecule would allow for its participation in chain-growth polymerization. Alternatively, the carboxylic acid derived from the hydrolysis of the ester could be used in step-growth polymerization with appropriate di- or poly-functional co-monomers to form polyesters or polyamides.
Polymers containing the 2H-1,2,3-triazole ring could find applications in areas such as high-performance plastics, membranes for gas separation, and as matrices for energetic materials due to the high nitrogen content of the triazole ring. scispace.com
| Polymer Type | Potential Synthetic Route from this compound Derivative | Potential Applications |
| Polyacrylates | Introduction of a vinyl or acrylate (B77674) group onto the acetate moiety followed by free-radical polymerization. | Adhesives, coatings, and specialty elastomers. |
| Polyesters | Hydrolysis to the carboxylic acid, followed by condensation polymerization with a diol. | High-performance fibers, films, and engineering plastics. |
| Polyamides | Conversion to an amine or acid chloride derivative, followed by condensation polymerization. | High-strength fibers and thermally stable materials. |
Applications in Supramolecular Chemistry
The 2H-1,2,3-triazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. rsc.orgresearchgate.net These interactions are the foundation of supramolecular chemistry, which deals with the assembly of molecules into larger, organized structures.
Derivatives of this compound can be designed to self-assemble into well-defined supramolecular architectures such as liquid crystals, gels, and molecular containers. beilstein-journals.orgnih.gov The ability to tune the intermolecular interactions by modifying the substituents on the triazole ring or the acetate group allows for the rational design of materials with specific functions. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of hydrogen bonding motifs could lead to the formation of extended networks and gels. nih.gov
Furthermore, the triazole ring can act as a ligand for metal ions, opening up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials have potential applications in gas storage, catalysis, and sensing.
Catalytic Chemistry Studies
While the direct catalytic applications of this compound are not extensively documented, the broader class of 1,2,3-triazoles has been shown to play important roles in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. mdpi.com
The nitrogen atoms of the 2H-1,2,3-triazole ring can coordinate to transition metals, and derivatives of this compound could be designed to act as ligands in homogeneous catalysis. The electronic properties of the triazole ring can influence the reactivity of the metal center, allowing for the fine-tuning of the catalyst's performance. For instance, ruthenium-1,2,3-triazole complexes have been developed as heterogeneous catalysts for various organic transformations, including cycloaddition and hydrogen transfer reactions. huji.ac.il
In the realm of organocatalysis, triazolium salts, which can be derived from 2H-1,2,3-triazoles through N-alkylation, are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts that have found widespread use in a variety of synthetic transformations. The specific steric and electronic properties of NHCs derived from 2H-1,2,3-triazoles could offer unique reactivity profiles compared to more common NHC scaffolds. researchgate.net
| Catalyst Type | Potential Role of this compound Derivative | Example Catalytic Reaction |
| Homogeneous Metal Catalyst | As a ligand for transition metals such as ruthenium, palladium, or copper. | Cross-coupling reactions, hydrogenation, and cycloadditions. mdpi.comhuji.ac.il |
| N-Heterocyclic Carbene (NHC) Organocatalyst | As a precursor to a 2H-1,2,3-triazolium salt, which can be deprotonated to form an NHC. | Benzoin condensation, Stetter reaction, and transesterification. researchgate.net |
This compound is a versatile chemical entity with significant potential across various fields of chemical science. Its utility as a synthetic intermediate for the construction of complex heterocyclic architectures and drug-like molecules is a key area of its application. Furthermore, its prospective role in the development of functional polymers and supramolecular materials highlights its importance in materials science. While its direct catalytic applications are still an emerging area, the potential for its derivatives to act as ligands or precursors to organocatalysts suggests a promising future for this compound in catalysis research. Further exploration of the unique reactivity and properties of this compound is expected to unlock new opportunities for innovation in both fundamental and applied chemistry.
Ligand Design for Metal Complexes and Organocatalysis
The 1,2,3-triazole ring is an exceptional ligand scaffold due to the presence of three nitrogen atoms which can act as donor sites for metal coordination. The specific substitution pattern in this compound, with the acetate group at the N-2 position, influences its coordination chemistry. The nitrogen atoms of the triazole ring can chelate with transition metals, while the carbonyl oxygen of the acetate moiety can also participate in coordination, allowing for the formation of stable metal complexes with varied geometries.
In the design of ligands for metal-catalyzed reactions, the triazole ring serves as a robust anchor that can be electronically tuned. The ester group in this compound can be hydrolyzed to the corresponding carboxylate, which can then coordinate to metal centers, creating bidentate N,O-ligands. These ligands are instrumental in forming stable chelate rings with metals like palladium, copper, and rhodium, which are known to catalyze a wide array of organic transformations, including cross-coupling reactions and cycloadditions.
In the realm of organocatalysis, while the parent molecule may not be directly catalytic, its derivatives are of great interest. The triazole ring can act as a hydrogen bond acceptor, which is a key interaction in many organocatalytic transition states. For instance, proline-functionalized triazoles have been supported on silica (B1680970) and used effectively in asymmetric aldol (B89426) reactions, where the triazole unit is thought to rigidify the transition state through hydrogen bonding. The acetate group of this compound provides a convenient handle for introducing such catalytically active moieties.
Development of Novel Catalytic Systems utilizing Triazole Structures
The development of novel catalytic systems frequently relies on the modularity and stability of ligands, and 1,2,3-triazoles are exemplary in this regard. The "click" chemistry approach, often used to synthesize 1,4-disubstituted 1,2,3-triazoles, allows for the straightforward assembly of complex ligands with tailored steric and electronic properties. These ligands have been incorporated into catalysts for a variety of reactions.
Palladium complexes featuring 1,2,3-triazole-based ligands have demonstrated high efficacy in Suzuki-Miyaura coupling reactions. In some systems, the triazole ring itself plays a dual role, acting as both a strong linker and an excellent chelator for the palladium species. For example, a novel bis(1,2,3-triazolyl-pyridine) ligand on an ortho-phthalic acid platform selectively coordinated to Pd(II) through the N-3 nitrogen of the triazole ring and proved to be a highly effective catalyst. mdpi.com Similarly, rhodium and N-heterocyclic carbene (NHC) relay catalysis has enabled highly enantioselective cascade annulations between 1,2,3-triazoles and enals. ijper.org
The structural motif of this compound can be envisioned as a core component in such catalytic systems. By modifying the acetate group or the triazole ring, researchers can develop new ligands for asymmetric catalysis, tandem reactions, and green chemistry applications. The stability of the triazole ring under various reaction conditions makes it a reliable component in the design of robust and recyclable catalysts.
Interactive Data Table: Examples of Catalytic Systems Utilizing Triazole Ligands
| Catalyst/Ligand Type | Metal Center | Catalyzed Reaction | Key Feature of Triazole |
|---|---|---|---|
| Pyridine appended triazole-based phosphines | Pd(II), Pt(II) | α-alkylation of acetophenone | Ambidentate nature allowing κ²-P,N and κ²-P,P coordination. longdom.org |
| Triazole-modified Fe₃O₄/chitosan | Pd | CO gas-free formylation | Acts as a strong linker and Pd-chelator in a magnetic nanocatalyst. nih.gov |
| Bis(1,2,3-triazolyl-pyridine) ligand | Pd(II) | Suzuki-Miyaura coupling | Selective N-3 coordination of the triazole ring. mdpi.com |
| (2S)-(1,2,4-Triazol-3-yl)-Proline on mesoporous silica | N/A (Organocatalyst) | Asymmetric aldol reaction | Acts as a hydrogen bond acceptor to increase transition state rigidity. chemicalbook.com |
Corrosion Inhibition Research: Mechanistic Insights into Surface Adsorption and Protective Layer Formation
Triazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. longdom.orgnih.gov Their efficacy stems from the presence of heteroatoms (nitrogen) and, often, π-electron systems, which facilitate adsorption onto the metal surface. nih.gov this compound and its analogs are promising candidates in this field. Research on structurally similar compounds, such as ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, has provided significant mechanistic insights. nih.govresearchgate.net
The primary mechanism of corrosion inhibition by these compounds involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. nih.gov This process begins with the adsorption of the inhibitor molecules onto the metal. Adsorption can occur through two main pathways: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms (e.g., iron). nih.gov
The presence of the acetate group can enhance the adsorption process. The oxygen atoms of the ester can also serve as coordination sites, increasing the molecule's binding affinity to the metal surface. Once adsorbed, the inhibitor molecules form a dense, hydrophobic layer that displaces water molecules and aggressive ions (like chloride) from the surface, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. nih.gov Studies on similar triazole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both electrochemical processes. nih.gov The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govmdpi.com
Interactive Data Table: Corrosion Inhibition Efficiency of Triazole Derivatives on Mild Steel
| Inhibitor Compound | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|---|
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et] | 1.0 M HCl | 1.0 × 10⁻³ | 95.3 nih.govresearchgate.net |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1.0 M HCl | 1.0 × 10⁻³ | 95.0 nih.gov |
| Methyl 3H-2,3,5-triazole-1-formate | 1.0 M HCl | 5.0 × 10⁻³ | 93.8 nih.govamericanelements.com |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | 1.0 M HCl | 1.0 × 10⁻³ | 81.0 nih.gov |
Investigations in Chemical Biology: Molecular Probes for Mechanistic Enzymology
In chemical biology, the 1,2,3-triazole scaffold is highly valued as a stable and biocompatible linker and pharmacophore. researchgate.net Its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it an excellent candidate for designing molecular probes to study enzyme mechanisms. unina.it
Studies on Enzyme-Ligand Binding Interactions
Derivatives of this compound are being explored as potential enzyme inhibitors. The triazole ring can mimic the geometry and electronic properties of other functional groups, such as amide bonds, making it a useful bioisostere in peptidomimetics. mdpi.com This mimicry allows these compounds to fit into the active sites of enzymes, such as proteases or kinases.
Molecular docking studies are frequently employed to predict and understand the binding modes of triazole derivatives within protein active sites. For example, research on triazole-based inhibitors for the acetyltransferase KAT2A revealed that a carboxylate functionality, which can be obtained by hydrolyzing the ester of this compound, was crucial for favorable interactions with the target enzyme. unina.it The triazole ring and the carboxylate group can form a network of hydrogen bonds and electrostatic interactions with key amino acid residues, leading to potent and selective inhibition.
Elucidation of Molecular Recognition Processes at Protein Active Sites
Understanding molecular recognition is fundamental to drug design. The defined geometry and dipole moment of the 1,2,3-triazole ring make it an excellent tool for probing the steric and electronic requirements of a protein's active site. By systematically modifying the substituents on the triazole ring and the acetate chain of this compound, researchers can map the binding pocket of an enzyme.
Development of New Synthetic Reagents and Methodologies derived from this compound
The synthetic utility of this compound lies in the reactivity of both its triazole and acetate components. The ester functionality serves as a versatile handle for a wide range of chemical transformations. It can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(2H-1,2,3-triazol-2-yl)acetic acid. This carboxylic acid is a valuable building block for synthesizing amides, esters, and other derivatives through standard coupling reactions. nih.gov
This derivatization strategy is central to creating libraries of compounds for drug discovery and materials science. For example, the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate for the insomnia drug suvorexant, demonstrates the importance of the 2-aryl-2H-1,2,3-triazole motif in pharmaceuticals. chemicalbook.com this compound provides a non-aromatic analog that can be used to develop new synthetic routes to complex molecules.
Furthermore, the triazole ring itself can participate in or direct further reactions. While the 2H-1,2,3-triazole isomer is generally stable, the triazole ring can be functionalized under specific conditions. The development of methods for C-H activation or halogenation of the triazole ring could open new avenues for creating highly substituted and functionalized reagents. researchgate.net The compound can also serve as a starting point in multi-component reactions, where the triazole and acetate groups guide the assembly of complex molecular architectures in a single pot, adhering to the principles of green and efficient chemistry. nih.govfrontiersin.org
Q & A
Q. What are the established synthetic routes for Methyl 2-(2H-1,2,3-triazol-2-yl)acetate in academic settings?
Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by esterification. A literature procedure by Mangion et al. involves reacting methyl 2-azidoacetate with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in a H₂O/tert-BuOH mixture). Post-reaction purification is achieved via column chromatography (hexane/ethyl acetate gradients) .
Key Steps:
- Reaction Conditions: 24–48 hours at room temperature.
- Yield Optimization: ~70–85% after purification.
- Validation: NMR (¹H/¹³C) and LC-MS to confirm regioselectivity (exclusive 1,4-triazole formation).
Q. What spectroscopic and analytical techniques are employed for characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.5–8.0 ppm for triazole protons; δ 3.7–4.0 ppm for acetate methyl group) and ¹³C NMR (δ 165–170 ppm for ester carbonyl) .
- X-ray Crystallography: Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles (e.g., triazole C–N bonds: 1.31–1.34 Å) .
- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 168.1) confirms molecular weight.
Q. Table 1: Representative Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | Monoclinic, P2₁/n | |
| Unit Cell Dimensions | a = 8.94 Å, b = 12.76 Å, c = 10.31 Å | |
| β Angle | 107.3° |
Advanced Research Questions
Q. How is the crystal structure refined, and what software is recommended?
Methodological Answer: X-ray diffraction data are processed using SHELX programs:
SHELXD for phase solution (dual-space methods for small molecules).
SHELXL for refinement (full-matrix least-squares on F², anisotropic displacement parameters for non-H atoms) .
Mercury CSD (version 2.0+) for visualization and packing analysis (e.g., void volume calculation, intermolecular interactions) .
Critical Considerations:
Q. How to address discrepancies between experimental and computational data (e.g., DFT vs. crystallography)?
Methodological Answer:
Geometric Optimization: Perform DFT calculations (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with crystallographic data.
Electron Density Analysis: Use QTAIM (Quantum Theory of Atoms in Molecules) to validate hydrogen bonding (e.g., C–H···O interactions) observed in crystal packing .
Statistical Validation: Apply Hamilton R-factor ratio test to resolve ambiguities in refinement .
Example: A 0.02 Å deviation in triazole C–N bond lengths between DFT and X-ray data may arise from crystal packing forces not modeled computationally.
Q. What strategies are recommended for optimizing reaction yields in complex matrices?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize CuAAC conditions (e.g., catalyst loading, solvent ratio).
- In Situ Monitoring: ReactIR or HPLC tracking of azide consumption (≥95% conversion threshold).
- Byproduct Mitigation: Add molecular sieves to scavenge water in esterification steps .
Q. Table 2: Yield Optimization Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Cu(I) Concentration | 5–10 mol% | Maximizes rate |
| Reaction Temperature | 25–40°C | Reduces side products |
Q. How to analyze stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >150°C for triazole esters) .
Critical Insight: Hydrolysis of the ester group is pH-dependent, with maximal stability at pH 6–7.
Q. How to resolve conflicting NMR and mass spectrometry data?
Methodological Answer:
Impurity Profiling: Use LC-MS/MS to identify co-eluting impurities (e.g., unreacted azide or oxidized byproducts).
Deuterium Exchange: Confirm labile protons (e.g., -NH in triazole tautomers) via D₂O shake experiments in NMR.
High-Resolution MS: Accurately measure m/z to distinguish between isobaric species (e.g., [M+H]⁺ vs. [M+Na]⁺ adducts) .
Q. What are the applications in medicinal chemistry or materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
